An In-Depth Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Properties, Synthesis, and Applications in Research and Development
An In-Depth Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Properties, Synthesis, and Applications in Research and Development
This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-yn-1-ol, a valuable terminal alkyne building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity and applications, and outlines essential safety information.
Core Chemical and Physical Properties
2,2-Dimethylpent-4-yn-1-ol, identified by the CAS number 107540-03-4 , is a functionalized alkyne with the molecular formula C₇H₁₂O.[1][2][3] Its structure, featuring a terminal alkyne and a primary alcohol separated by a sterically hindered quaternary carbon, imparts unique reactivity and makes it a person_pin_circle building block in organic synthesis.
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 107540-03-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂O | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| IUPAC Name | 2,2-dimethylpent-4-yn-1-ol | [1] |
| Predicted pKa | 14.72 ± 0.10 | [2] |
| Predicted XLogP3-AA | 1.3 | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 2 | [2][3] |
Synthesis and Purification: A Validated Experimental Protocol
The synthesis of 2,2-dimethylpent-4-yn-1-ol can be achieved through the alkynylation of a suitable carbonyl compound. A reliable method involves the reaction of the lithium acetylide of 3,3-dimethyl-1-butyne with formaldehyde. This approach is favored due to the high nucleophilicity of the acetylide and the electrophilicity of the unhindered formaldehyde.
Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-yn-1-ol
Materials:
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3,3-Dimethyl-1-butyne (neo-hexyne)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Paraformaldehyde
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether (Et₂O)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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Acetylide Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethyl-1-butyne and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Slowly, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
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Reaction with Formaldehyde: In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then passed through the cooled acetylide solution under a stream of inert gas. Alternatively, anhydrous monomeric formaldehyde can be used if available. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature overnight.
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Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
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Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2,2-dimethylpent-4-yn-1-ol as a colorless liquid.
This self-validating protocol ensures high conversion by driving the reaction to completion through the use of a strong base and careful temperature control, followed by a standard aqueous workup and purification to isolate the target compound.
Analytical Characterization: Spectroscopic Data
The identity and purity of 2,2-dimethylpent-4-yn-1-ol are confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,2-dimethylpent-4-yn-1-ol typically does not show a prominent molecular ion peak (m/z = 112) due to the lability of the alcohol.[4] The fragmentation pattern is characterized by the loss of a water molecule and cleavage of the carbon-carbon bonds. Common fragments include ions corresponding to the loss of a methyl group, a hydroxyl group, and cleavage at the quaternary carbon center.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-dimethylpent-4-yn-1-ol will exhibit characteristic absorption bands that confirm the presence of the key functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ indicating the terminal alkyne C-H bond.
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C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.
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C-H stretches: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.
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C-O stretch: A band in the region of 1000-1260 cm⁻¹ for the primary alcohol C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The expected signals are:
-
A singlet for the two protons of the -CH₂OH group.
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A singlet for the six protons of the two equivalent methyl groups.
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A singlet or a narrow multiplet for the two protons of the methylene group adjacent to the alkyne.
-
A triplet for the terminal alkyne proton, coupled to the adjacent methylene group.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.
Key Reactions and Applications in Drug Development
The terminal alkyne functionality of 2,2-dimethylpent-4-yn-1-ol makes it a versatile precursor for a variety of chemical transformations, with significant applications in medicinal chemistry and drug discovery.
Click Chemistry
The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. These triazole rings are valuable in drug design as they are stable, aromatic, and can act as bioisosteres for amide bonds.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2,2-dimethylpent-4-yn-1-ol.
Building Block in Medicinal Chemistry
The gem-dimethyl group adjacent to the alcohol provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its biological target. The primary alcohol can be further functionalized through oxidation to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the introduction of diverse pharmacophores.
Sonogashira Coupling
The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Safety and Handling
2,2-Dimethylpent-4-yn-1-ol is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2,2-Dimethylpent-4-yn-1-ol is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structural features, particularly the terminal alkyne and the neopentyl-like scaffold, offer chemists a range of opportunities for molecular design and construction. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.
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